molecular formula C20H13ClN2O2 B11257173 N-(3-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

N-(3-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11257173
M. Wt: 348.8 g/mol
InChI Key: WGSZANYRFIEOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a carboxamide group and substituted with phenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the condensation of 3-chlorobenzoic acid with 2-aminophenol to form the benzoxazole ring. This intermediate is then reacted with phenyl isocyanate to introduce the carboxamide group. The reaction conditions usually require the use of a dehydrating agent, such as phosphorus oxychloride, and a base, such as triethylamine, to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Another benzoxazole derivative with similar structural features.

    2-chloro-N-(3-chlorophenyl)nicotinamide: A nicotinamide derivative with comparable biological activities.

Uniqueness

N-(3-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C20H13ClN2O2/c21-15-7-4-8-16(12-15)22-20(24)14-9-10-18-17(11-14)19(25-23-18)13-5-2-1-3-6-13/h1-12H,(H,22,24)

InChI Key

WGSZANYRFIEOBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.